molecular formula C21H15N5O B3122404 phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether CAS No. 303146-08-9

phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether

Cat. No.: B3122404
CAS No.: 303146-08-9
M. Wt: 353.4 g/mol
InChI Key: HSMAIRKNDVACHM-UHFFFAOYSA-N
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Description

The compound “phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether” is a complex organic molecule. It contains several functional groups, including a pyrrole, a triazole, a pyrimidine, and two phenyl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • The compound is involved in the synthesis of pyrazolo[1,5-a]pyrimidines, and [1,2,4]triazolo[1,5-a]pyrimidines, which have been tested for their antimicrobial activities. Some of these compounds showed competitive activities to tetracycline and clotrimazole (Abdelhamid et al., 2016).
  • A study highlighted the facile synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, which exhibited potent antimicrobial agents (Prakash et al., 2011).

Electroluminescent Properties

  • Compounds with a structure incorporating elements like [1,2,4]triazolo[1,5-a]pyrimidin-7-yl were synthesized and analyzed for their electroluminescent properties, showing potential for application in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Anticancer Activity

  • Novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone antibacterial agents were synthesized, with some showing potent inhibition against gram-positive pathogens. One compound was notably more potent than Linezolid (Khera et al., 2011).
  • Derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazine were synthesized and evaluated for their anticancer properties against various cancer cell lines (Bakavoli et al., 2010).

Properties

IUPAC Name

7-(4-phenoxyphenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O/c1-2-6-17(7-3-1)27-18-10-8-16(9-11-18)19-12-13-22-20-23-21(24-26(19)20)25-14-4-5-15-25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMAIRKNDVACHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
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phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
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phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
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phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
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phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether
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phenyl 4-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl ether

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